molecular formula C22H23NO B1385552 4-(Benzyloxy)-N-(2-methylphenethyl)aniline CAS No. 1040688-65-0

4-(Benzyloxy)-N-(2-methylphenethyl)aniline

Cat. No.: B1385552
CAS No.: 1040688-65-0
M. Wt: 317.4 g/mol
InChI Key: UBQZXQYPKYJNLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzyloxy)-N-(2-methylphenethyl)aniline is an organic compound that belongs to the class of anilines It features a benzyloxy group attached to the para position of the aniline ring and a 2-methylphenethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-N-(2-methylphenethyl)aniline typically involves the following steps:

    N-Alkylation: Aniline is reacted with 2-methylphenethyl bromide in the presence of a base such as potassium carbonate to form N-(2-methylphenethyl)aniline.

    O-Alkylation: The resulting N-(2-methylphenethyl)aniline is then reacted with benzyl chloride in the presence of a base like sodium hydride to introduce the benzyloxy group at the para position of the aniline ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-N-(2-methylphenethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to reduce the benzyloxy group or other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Halogens, nitro groups, and other electrophiles in the presence of a catalyst or under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the benzyloxy group or other functional groups.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

4-(Benzyloxy)-N-(2-methylphenethyl)aniline has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: It can be used in the development of novel materials with specific properties.

    Biological Studies: The compound is studied for its interactions with biological systems and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-N-(2-methylphenethyl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and 2-methylphenethyl groups can influence the compound’s binding affinity and specificity for these targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Methoxy)-N-(2-methylphenethyl)aniline: Similar structure but with a methoxy group instead of a benzyloxy group.

    4-(Benzyloxy)-N-phenylaniline: Similar structure but with a phenyl group instead of a 2-methylphenethyl group.

Uniqueness

4-(Benzyloxy)-N-(2-methylphenethyl)aniline is unique due to the presence of both the benzyloxy and 2-methylphenethyl groups, which can impart distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

N-[2-(2-methylphenyl)ethyl]-4-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO/c1-18-7-5-6-10-20(18)15-16-23-21-11-13-22(14-12-21)24-17-19-8-3-2-4-9-19/h2-14,23H,15-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQZXQYPKYJNLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCNC2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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